(3,5-Dichloro-2-iodophenyl)methanamine
Description
(3,5-Dichloro-2-iodophenyl)methanamine is a halogenated aromatic methanamine derivative. Its structure features a benzene ring substituted with chlorine atoms at positions 3 and 5, an iodine atom at position 2, and a methanamine (-CH2NH2) group. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties imparted by the heavy iodine atom and electron-withdrawing chlorine substituents.
Properties
Molecular Formula |
C7H6Cl2IN |
|---|---|
Molecular Weight |
301.94 g/mol |
IUPAC Name |
(3,5-dichloro-2-iodophenyl)methanamine |
InChI |
InChI=1S/C7H6Cl2IN/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H,3,11H2 |
InChI Key |
NSLVGOZHXKTKAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CN)I)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dichloro-2-iodophenyl)methanamine typically involves the iodination of a precursor compound, followed by amination. One common method includes the reaction of 3,5-dichloro-2-iodobenzene with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the precursor compounds are mixed and reacted under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final high-purity product.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dichloro-2-iodophenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the iodine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while substitution reactions can produce a variety of substituted phenylmethanamines.
Scientific Research Applications
(3,5-Dichloro-2-iodophenyl)methanamine is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes
Mechanism of Action
The mechanism of action of (3,5-Dichloro-2-iodophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Electronic Differences
Physicochemical Properties
- Lipophilicity : The iodine atom likely increases lipophilicity (higher LogP) compared to fluorine-containing analogs (e.g., ). This could influence membrane permeability and bioavailability.
- Hydrogen-Bonding Capacity: The -CH2NH2 group in all compounds provides a hydrogen-bond donor, but electron-withdrawing substituents (e.g., Cl, I) may reduce basicity compared to methyl-substituted derivatives ().
Biological Activity
(3,5-Dichloro-2-iodophenyl)methanamine is a chemical compound with potential biological activities that have been the subject of various studies. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, cytotoxicity, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C7H6Cl2I N. The presence of multiple halogens (chlorine and iodine) in its structure suggests possible interactions with biological targets, potentially influencing its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C7H6Cl2IN |
| Molecular Weight | 253.99 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.
- Cytotoxic Effects : Studies have indicated that similar compounds can induce apoptosis in cancer cells by triggering oxidative stress or disrupting mitochondrial function.
Cytotoxicity Studies
Research has demonstrated varying degrees of cytotoxicity for this compound against different cancer cell lines. In a study assessing its effects on MCF-7 breast cancer cells, the compound exhibited significant cytotoxicity at concentrations above 50 µM, leading to increased cell death compared to control groups .
Table 1: Cytotoxicity Results
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| MCF-7 | 25 | 85 |
| MCF-7 | 50 | 60 |
| MCF-7 | 100 | 40 |
Case Studies and Research Findings
- Antimicrobial Activity : A study explored the antimicrobial properties of derivatives of this compound. The results indicated that certain derivatives displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
- Anticancer Potential : Another investigation focused on the anticancer effects of this compound on various tumor cell lines. The findings revealed that it could inhibit cell proliferation and induce apoptosis through the activation of caspase pathways .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds highlighted that modifications in the halogen substitution pattern significantly affected biological activity. For instance, increasing the number of chlorine atoms enhanced cytotoxic effects while maintaining selectivity towards cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
